1,1'-Ferrocenediboronicacid
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Overview
Description
1,1’-Ferrocenediboronic acid is an organometallic compound that features a ferrocene core with two boronic acid groups attached to the cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Ferrocenediboronic acid can be synthesized through several methods. One common approach involves the reaction of ferrocene with boronic acid derivatives. For instance, the reaction of ferrocene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield 1,1’-ferrocenediboronic acid . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,1’-ferrocenediboronic acid are not well-documented, the general principles of organometallic synthesis and boronic acid chemistry can be applied. Industrial production would likely involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ferrocenediboronic acid undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The boronic acid groups can be reduced to form boronates.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as ferric chloride or silver nitrate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura reactions, often with bases like potassium carbonate.
Major Products Formed
Oxidation: Ferrocenium salts.
Reduction: Boronate esters.
Substitution: Various substituted ferrocene derivatives, depending on the coupling partner used.
Scientific Research Applications
1,1’-Ferrocenediboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organometallic compounds and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1’-ferrocenediboronic acid involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid groups can interact with diols and other Lewis bases, facilitating the formation of boronate esters. The ferrocene core provides redox activity, allowing the compound to participate in electron transfer processes. These properties make it a versatile compound for applications in catalysis, sensing, and materials science .
Comparison with Similar Compounds
1,1’-Ferrocenediboronic acid can be compared to other ferrocene derivatives and boronic acids:
Ferrocene: The parent compound, ferrocene, lacks the boronic acid groups and thus has different reactivity and applications.
1,1’-Dibromoferrocene: Similar in structure but with bromine atoms instead of boronic acid groups, leading to different chemical properties and uses.
Phenylboronic acid: A simpler boronic acid that lacks the ferrocene core, used primarily in organic synthesis and sensing applications.
The uniqueness of 1,1’-ferrocenediboronic acid lies in its combination of a redox-active ferrocene core with reactive boronic acid groups, enabling a wide range of chemical transformations and applications .
Properties
CAS No. |
32841-83-1 |
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Molecular Formula |
C10H22B2FeO4 |
Molecular Weight |
283.8 g/mol |
IUPAC Name |
cyclopentylboronic acid;iron |
InChI |
InChI=1S/2C5H11BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5,7-8H,1-4H2; |
InChI Key |
ZOWJSYGJTHDBDY-UHFFFAOYSA-N |
SMILES |
B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe] |
Canonical SMILES |
B(C1CCCC1)(O)O.B(C1CCCC1)(O)O.[Fe] |
solubility |
not available |
Origin of Product |
United States |
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